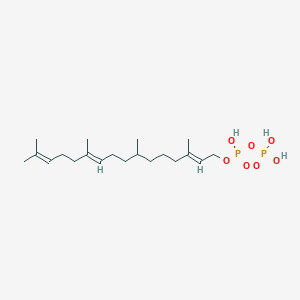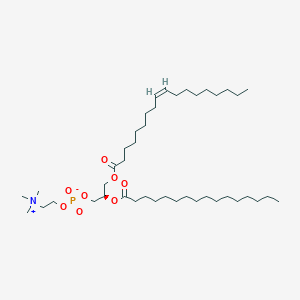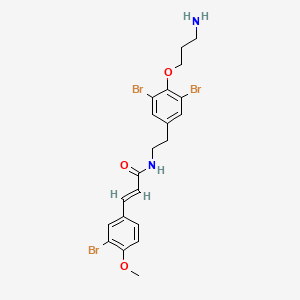
Zegerid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zegerid is a medication used to treat frequent heartburn. It contains two active ingredients: omeprazole and sodium bicarbonate. Omeprazole is a proton pump inhibitor that reduces stomach acid production, while sodium bicarbonate acts as a buffer to protect the omeprazole from stomach acid, allowing it to be absorbed effectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Omeprazole is synthesized through a multi-step process involving the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting intermediate is then oxidized to form omeprazole .
Sodium bicarbonate is produced industrially through the Solvay process, which involves the reaction of sodium chloride, ammonia, and carbon dioxide in water. The reaction produces sodium bicarbonate and ammonium chloride as by-products .
Industrial Production Methods
Omeprazole is produced on an industrial scale using the same synthetic route described above, with careful control of reaction conditions to ensure high yield and purity. Sodium bicarbonate is produced in large quantities using the Solvay process, which is widely used in the chemical industry .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Omeprazole can undergo oxidation to form sulfone and sulfoxide derivatives.
Reduction: Omeprazole can be reduced to its corresponding sulfide.
Substitution: Omeprazole can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone and sulfoxide derivatives.
Reduction: Sulfide derivative.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Zegerid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of proton pump inhibitors and their interactions with other chemicals.
Biology: Studied for its effects on gastric acid secretion and its potential use in treating conditions related to excessive stomach acid production.
Medicine: Widely used in clinical research to evaluate its efficacy and safety in treating gastroesophageal reflux disease (GERD) and other acid-related disorders.
Industry: Used in the pharmaceutical industry as a benchmark for developing new proton pump inhibitors .
Mécanisme D'action
Omeprazole, the active ingredient in Zegerid, works by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, omeprazole effectively reduces the production of stomach acid. Sodium bicarbonate acts as a buffer to protect omeprazole from being degraded by stomach acid, ensuring its absorption and effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
Omeprazole: A proton pump inhibitor used to treat similar conditions but without the buffering effect of sodium bicarbonate.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lansoprazole: A proton pump inhibitor with a similar mechanism of action but different chemical structure
Uniqueness
Zegerid is unique because it combines omeprazole with sodium bicarbonate, which enhances the absorption and effectiveness of omeprazole. This combination allows for rapid relief of heartburn symptoms and provides a longer duration of action compared to other proton pump inhibitors .
Propriétés
Numéro CAS |
774595-73-2 |
|---|---|
Formule moléculaire |
C18H20N3NaO6S |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
sodium;hydrogen carbonate;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S.CH2O3.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;2-1(3)4;/h5-8H,9H2,1-4H3,(H,19,20);(H2,2,3,4);/q;;+1/p-1 |
Clé InChI |
UUYQXLQNUVEFGD-UHFFFAOYSA-M |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+] |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+] |
Synonymes |
Acitrel omeprazole, sodium bicarbonate drug combination Rapinex SAN 05 Zegerid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(2-(2-cyanophenoxy)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1261617.png)
![(15R)-13-(2,4-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261618.png)








![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)

